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Introduction
AFM24 is a first-in-class, tetravalent, bispecific innate cell engager (ICE®) designed to treat

epidermal growth factor receptor (EGFR)-expressing solid tumors.[1] Its novel mechanism of

action circumvents the limitations of current EGFR-targeting therapies by redirecting the body's

innate immune system to attack cancer cells, irrespective of their EGFR mutational status.[2][3]

This technical guide provides an in-depth exploration of the distinguishing features of AFM24's

mode of action, supported by quantitative data, detailed experimental protocols, and visual

diagrams.

Core Mechanism: Bridging Innate Immunity and
Tumor Cells
AFM24 is engineered to simultaneously bind to two key targets:

CD16A (FcγRIIIa): A potent activating receptor expressed on natural killer (NK) cells and

macrophages.[2]

EGFR: A clinically validated tumor antigen frequently overexpressed on a variety of solid

tumors.[4]
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This dual-targeting capability forms a physical bridge between innate immune effector cells and

EGFR-positive tumor cells. The tetravalent structure of AFM24, featuring two binding sites for

each target, enhances its avidity, leading to robust and sustained engagement.

The primary modes of action triggered by this engagement are:

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Upon binding to CD16A on NK

cells, AFM24 potently activates these cells to release cytotoxic granules, inducing apoptosis

in the targeted tumor cells.

Antibody-Dependent Cellular Phagocytosis (ADCP): By engaging CD16A on macrophages,

AFM24 stimulates these phagocytic cells to engulf and destroy EGFR-expressing tumor

cells.

A key distinguishing feature of AFM24 is that its anti-tumor activity is independent of inhibiting

the EGFR signaling pathway. This allows it to be effective against tumors with resistance-

conferring mutations in downstream signaling components like KRAS and BRAF.

Quantitative Analysis of AFM24's Biological Activity
The efficacy of AFM24 has been quantified through various preclinical and clinical studies. The

following tables summarize key quantitative data regarding its binding affinity and cytotoxic

potency.

Table 1: Binding Affinity of AFM24

Target
Cell
Type/Molecule

Method Affinity (KD) Reference

CD16A NK cells Flow Cytometry
6.2 ± 2.0 nM

(without IgG)

11.8 ± 4.3 nM

(with polyclonal

IgG)

EGFR
Various tumor

cell lines
Not Specified

Nanomolar range

(<100 nM)
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Table 2: In Vitro Cytotoxicity (ADCC) of AFM24 against EGFR-Expressing Tumor Cell Lines

Cell Line Tumor Type
KRAS/BRA
F Status

EC50 (pM) Emax (%) Reference

DK-MG Glioblastoma Not Specified Not Specified 92.9 ± 19.3

HCT-116
Colorectal

Carcinoma
KRAS mutant Not Specified Not Specified

LoVo
Colorectal

Carcinoma
Not Specified Not Specified 21.2

MCF-7
Breast

Cancer
Not Specified

Picomolar

range
Not Specified

Various Various Not Specified
0.7 ± 0.4 to

47.7 ± 19.0
Not Specified

Visualizing the Molecular and Experimental
Landscape
To further elucidate the mechanisms and methodologies associated with AFM24, the following

diagrams are provided.
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Caption: AFM24's mechanism of action, bridging innate immune cells with a tumor cell.
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Caption: Workflow for an in vitro ADCC cytotoxicity assay.
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Caption: Logical flow from AFM24's features to its therapeutic effect.

Detailed Experimental Protocols
To facilitate the replication and further investigation of AFM24's properties, detailed

methodologies for key experiments are provided below.

Protocol 1: In Vitro Antibody-Dependent Cell-Mediated
Cytotoxicity (ADCC) Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of AFM24 in mediating NK

cell-dependent lysis of EGFR-positive tumor cells.

Materials:

EGFR-expressing target tumor cell lines (e.g., DK-MG, HCT-116).

Calcein-AM fluorescent dye.

Primary human NK cells (isolated from healthy donor PBMCs).

AFM24 antibody.

Culture medium and supplements.
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96-well plates.

Fluorescence plate reader.

Methodology:

Target Cell Labeling:

Harvest target tumor cells and wash them with PBS.

Resuspend cells in culture medium containing Calcein-AM at a final concentration of 10

µM.

Incubate for 30 minutes at 37°C, protected from light.

Wash the cells three times with culture medium to remove excess dye.

Resuspend the labeled cells at a concentration of 1x105 cells/mL.

Effector Cell Preparation:

Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a

negative selection kit.

Resuspend the purified NK cells in culture medium at a concentration of 5x105 cells/mL to

achieve an Effector:Target (E:T) ratio of 5:1.

Assay Setup:

Prepare serial dilutions of AFM24 in culture medium.

In a 96-well plate, add 50 µL of the labeled target cell suspension to each well.

Add 50 µL of the appropriate AFM24 dilution to the wells.

Add 100 µL of the NK cell suspension to each well.

Include control wells for spontaneous release (target cells only) and maximum release

(target cells with lysis buffer).
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Incubation and Measurement:

Incubate the plate for 4 hours at 37°C in a CO2 incubator.

Centrifuge the plate at 250 x g for 5 minutes.

Transfer 100 µL of the supernatant from each well to a new 96-well plate.

Measure the fluorescence of the supernatant using a fluorescence plate reader

(Excitation: 485 nm, Emission: 520 nm).

Data Analysis:

Calculate the percentage of specific lysis using the following formula: % Specific Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] * 100

Plot the percentage of specific lysis against the log of the AFM24 concentration.

Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response

curve using non-linear regression.

Protocol 2: Flow Cytometry-Based Binding Assay
Objective: To determine the binding affinity (KD) of AFM24 to CD16A on NK cells and EGFR on

tumor cells.

Materials:

Target cells (primary human NK cells or EGFR+ tumor cell lines).

AFM24 antibody.

Fluorescently labeled secondary antibody (if AFM24 is not directly labeled).

Flow cytometry buffer (e.g., PBS with 2% FBS).

Flow cytometer.
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Methodology:

Cell Preparation:

Harvest and wash the target cells.

Resuspend the cells in flow cytometry buffer at a concentration of 1x106 cells/mL.

Staining:

Prepare serial dilutions of AFM24 in flow cytometry buffer.

Add 100 µL of cell suspension to each tube.

Add 100 µL of the appropriate AFM24 dilution to each tube.

Incubate for 1 hour on ice, protected from light.

Wash the cells twice with flow cytometry buffer.

If using an unlabeled primary antibody, resuspend the cells in 100 µL of a fluorescently

labeled secondary antibody solution and incubate for 30 minutes on ice.

Wash the cells twice with flow cytometry buffer.

Data Acquisition and Analysis:

Resuspend the cells in 500 µL of flow cytometry buffer.

Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

Determine the median fluorescence intensity (MFI) for each sample.

Plot the MFI against the log of the AFM24 concentration.

Calculate the KD value by fitting the data to a one-site binding (hyperbola) equation.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AFM24 represents a significant advancement in cancer immunotherapy with its unique mode of

action that effectively harnesses the innate immune system. Its ability to potently induce ADCC

and ADCP against a broad range of EGFR-expressing tumors, independent of their mutational

status, positions it as a promising therapeutic candidate for patients who have exhausted other

treatment options. The data and protocols presented in this guide provide a comprehensive

technical foundation for researchers and drug development professionals working to further

understand and develop this innovative class of innate cell engagers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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